molecular formula C9H6FNO2S B8627905 5-Fluoro-6-methylthioindole-2,3-dione

5-Fluoro-6-methylthioindole-2,3-dione

Cat. No.: B8627905
M. Wt: 211.21 g/mol
InChI Key: JVFVFEGOGAVWQT-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylthioindole-2,3-dione is a heterocyclic compound featuring an indole core substituted with fluorine at position 5, a methylthio (-SMe) group at position 6, and two ketone groups at positions 2 and 3 (Figure 1). This structure combines electron-withdrawing (fluoro) and lipophilic (methylthio) substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H6FNO2S

Molecular Weight

211.21 g/mol

IUPAC Name

5-fluoro-6-methylsulfanyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H6FNO2S/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)

InChI Key

JVFVFEGOGAVWQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2C(=C1)NC(=O)C2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Scaffold Variations

Key structural analogs include indole-2,3-diones, piperazine-2,3-diones, and benzoxazolone derivatives.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Core Scaffold Substituents Key Properties/Biological Activity Source
5-Fluoro-6-methylthioindole-2,3-dione Indole-2,3-dione 5-F, 6-SMe Hypothesized high lipophilicity, potential enzyme/receptor modulation N/A
Piperazine-2,3-dione derivatives (2a-i) Piperazine-2,3-dione 1,4-Bis-(4-substituted benzyl) Enhanced lipophilicity (ClogP = 2.5–4.0), anthelmintic activity (IC₅₀ ~10–50 μM)
Indolin-2,3-dione derivatives Indole-2,3-dione Varied aryl/alkyl groups Low σ1 receptor affinity (Ki >800 nM), high σ2 selectivity (Ki ~42 nM)
Benzoazepinone derivatives Benzoxazolone Substituted aryl groups High σ1 affinity (Ki = 5–30 nM), moderate σ2 selectivity (Ki ratio ~28)
5-Ethoxy-6-fluoro-2,3-dihydro-1H-indole Dihydroindole 5-OEt, 6-F Commercial availability; structural similarity but reduced aromaticity

Key Observations:

  • Scaffold Influence : Indole-2,3-diones (e.g., indolin-2,3-dione derivatives) exhibit distinct receptor binding profiles compared to benzoxazolones. The additional carbonyl group in indole-2,3-diones reduces σ1 affinity but enhances σ2 selectivity .
  • Substituent Effects: Fluoro: Electron-withdrawing nature may enhance metabolic stability and polar interactions (e.g., hydrogen bonding with enzymes/receptors).
Physicochemical Properties

Lipophilicity :

  • Piperazine-2,3-dione derivatives (ClogP = 2.5–4.0) are significantly more lipophilic than unmodified piperazine (ClogP = -1.2) due to aromatic substitutions .
  • The methylthio group in this compound is expected to elevate its ClogP compared to non-thio analogs (e.g., 5-ethoxy-6-fluoro-2,3-dihydroindole, ClogP ≈ 2.1) .

Table 2: Lipophilicity and Bioactivity Trends

Compound Type ClogP Range Bioactivity Highlights
Piperazine-2,3-diones 2.5–4.0 Anthelmintic (Enterobius vermicularis IC₅₀ ~15 μM)
Benzoxazolones 1.8–3.2 High σ1 affinity (Ki = 2.6–30 nM)
Indole-2,3-diones 2.0–3.5 σ2-selective (Ki ratio >70)

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